3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
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Overview
Description
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry Applications : The compound is used in the formation of oxygen-bridged heterocycles in the Hantzsch synthesis process. This synthesis leads to derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles, which are important in medicinal chemistry (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of Complex Compounds : It's also involved in the synthesis of complex structures like (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, which are used as surrogates for naturally occurring compounds (Dixon, McGrath, & O’Brien, 2006).
Crystal Structure Analysis : Research includes determining the crystal structure of various derivatives, like ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate. Such studies are crucial for understanding the properties and potential applications of these compounds (Magerramov et al., 2010).
Microwave Irradiation Synthesis : Another application is in the synthesis of monastrol analogs under microwave irradiation and solvent-free conditions. These methods are significant for efficient and environmentally friendly chemical synthesis (Cheng et al., 2012).
Precursor for Bioisosteric Analogues : The compound serves as a precursor for potential bioisosteric analogues of colchicine, an important pharmacological agent (Shishov et al., 2014).
Analgesic Activity Study : Its derivatives have been studied for their structure and analgesic activity, demonstrating the potential for pharmaceutical applications (Gein et al., 2018).
Mercury(II) Ion Binding Studies : It has been used in the study of mercury(II) ion binding properties of macrocyclic ligands, which is significant in the field of analytical chemistry (Tamayo et al., 2007).
Properties
IUPAC Name |
3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10;/h2,4,6,8,13-14H,1,3,5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVPSMRHJDQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC3=C2N=CC=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.